AZ3971
Overview
Description
AZ3971 is a synthetic organic compound developed by AstraZeneca. It is primarily known as a potent inhibitor of beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid beta peptides. These peptides are associated with the formation of amyloid plaques, a hallmark of Alzheimer’s disease. This compound has been studied for its potential to reduce amyloid beta production and thereby mitigate the progression of Alzheimer’s disease .
Preparation Methods
The synthesis of AZ3971 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Pyrrolo[3,4-b]pyrazin-7-amine: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of functional groups such as methoxy, dimethylphenyl, and pyrimidinylphenyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
AZ3971 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZ3971 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of beta-secretase 1 and its effects on amyloid beta production.
Biology: Employed in biological studies to understand the role of beta-secretase 1 in cellular processes and its impact on amyloid beta levels.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease by reducing amyloid beta production.
Industry: Utilized in the development of new pharmaceuticals targeting beta-secretase 1 and related pathways.
Mechanism of Action
AZ3971 exerts its effects by inhibiting the activity of beta-secretase 1 (BACE1). BACE1 is an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting BACE1, this compound reduces the production of amyloid beta peptides, thereby potentially preventing the formation of amyloid plaques in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where amyloid plaques are a key pathological feature .
Comparison with Similar Compounds
AZ3971 can be compared with other BACE1 inhibitors, such as:
AZD3293: Another BACE1 inhibitor developed by AstraZeneca, known for its similar mechanism of action but different chemical structure.
LY2886721: A BACE1 inhibitor developed by Eli Lilly, which also targets amyloid beta production but has distinct pharmacokinetic properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for potent inhibition of BACE1 with potentially fewer off-target effects compared to other inhibitors.
Properties
CAS No. |
1260248-03-0 |
---|---|
Molecular Formula |
C25H22N6O |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5S)-5-(4-methoxy-3,5-dimethylphenyl)-5-(3-pyrimidin-5-ylphenyl)pyrrolo[3,4-b]pyrazin-7-amine |
InChI |
InChI=1S/C25H22N6O/c1-15-9-20(10-16(2)22(15)32-3)25(23-21(24(26)31-25)29-7-8-30-23)19-6-4-5-17(11-19)18-12-27-14-28-13-18/h4-14H,1-3H3,(H2,26,31)/t25-/m0/s1 |
InChI Key |
BICGYFRWDDPYEI-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)[C@]2(C3=NC=CN=C3C(=N2)N)C4=CC=CC(=C4)C5=CN=CN=C5 |
SMILES |
NC1=N[C@@](C2=CC=CC(C3=CN=CN=C3)=C2)(C4=CC(C)=C(OC)C(C)=C4)C5=NC=CN=C51 |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2(C3=NC=CN=C3C(=N2)N)C4=CC=CC(=C4)C5=CN=CN=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ3971; AZ 3971; AZ-3971 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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